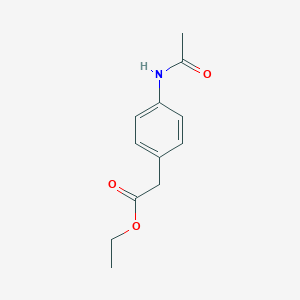

Ethyl 2-(4-acetamidophenyl)acetate

描述

It is a white to almost white crystalline powder, soluble in methanol, and has a melting point of approximately 78°C . This compound is often used as an intermediate in the synthesis of various pharmaceuticals and fine chemicals.

准备方法

Synthetic Routes and Reaction Conditions

Ethyl 2-(4-acetamidophenyl)acetate can be synthesized through several methods. One common synthetic route involves the esterification of 4-acetamidophenylacetic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions, and the product is purified by recrystallization from a suitable solvent .

Industrial Production Methods

In an industrial setting, the production of this compound often involves continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations ensures consistent product quality. Solvent recovery and recycling are also integral parts of the industrial process to minimize waste and reduce costs .

化学反应分析

Types of Reactions

Ethyl 2-(4-acetamidophenyl)acetate undergoes various chemical reactions, including:

Hydrolysis: The ester group can be hydrolyzed to yield 4-acetamidophenylacetic acid and ethanol.

Reduction: The compound can be reduced to form ethyl 2-(4-aminophenyl)acetate.

Substitution: The acetamido group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Hydrolysis: Typically performed using aqueous acid or base at elevated temperatures.

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Substitution: Various nucleophiles can be used, depending on the desired substitution product.

Major Products

Hydrolysis: 4-Acetamidophenylacetic acid and ethanol.

Reduction: Ethyl 2-(4-aminophenyl)acetate.

Substitution: Products vary based on the nucleophile used, such as ethyl 2-(4-substituted phenyl)acetate derivatives.

科学研究应用

Chemical Synthesis and Intermediate Applications

Ethyl 2-(4-acetamidophenyl)acetate serves as a crucial intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its structure allows it to participate in several chemical reactions:

- Esterification : It is synthesized through the esterification of 4-acetamidophenylacetic acid with ethanol using a strong acid catalyst like sulfuric acid. This method typically involves reflux conditions followed by purification through recrystallization.

- Hydrolysis : The compound can undergo hydrolysis to yield 4-acetamidophenylacetic acid and ethanol, which are valuable in further chemical transformations.

- Reduction : It can be reduced to form ethyl 2-(4-aminophenyl)acetate, expanding its utility in synthetic organic chemistry.

Biological Activities

Research has indicated that this compound exhibits notable biological activities:

- Analgesic Properties : Similar to its parent compound paracetamol (acetaminophen), this compound has been shown to reduce pain in various animal models. Its effectiveness as an analgesic is a significant area of study, particularly for developing new therapeutic agents.

- Anti-inflammatory Effects : Studies suggest that derivatives of this compound may possess anti-inflammatory properties, making it a candidate for treating inflammatory diseases.

- Anticancer Activity : A study evaluated derivatives of this compound for their anticancer activity against MCF-7 breast cancer cells. The results indicated promising potential for these compounds in cancer therapy .

Industrial Applications

In industrial settings, this compound is utilized in the production of fine chemicals. Its ability to act as a building block for more complex molecules enhances its value in chemical manufacturing processes. The use of automated reactors in industrial synthesis allows for improved efficiency and yield while minimizing waste through solvent recovery processes.

Comparative Analysis with Related Compounds

Comparative studies highlight the unique features of this compound relative to similar compounds:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Paracetamol (Acetaminophen) | Acetaminophen derivative | Widely used analgesic; lower toxicity |

| Ethyl 2-(4-hydroxyphenyl)acetate | Hydroxy derivative | Exhibits antioxidant properties |

| Ethyl 2-(4-methylphenyl)acetate | Methyl derivative | Increased lipophilicity; potential for enhanced bioavailability |

| N-(4-Acetamidophenyl)glycine | Amino acid derivative | Exhibits neuroprotective effects |

This comparison illustrates how variations in structure can influence the biological activities and applications of these compounds.

Case Studies and Research Findings

Several studies reinforce the therapeutic potential of this compound:

- A study on the synthesis of thiazolidinone derivatives from this compound revealed its anticancer properties against MCF-7 cells, suggesting that modifications to its structure can enhance biological activity .

- Another investigation focused on the synthesis and biological evaluation of related compounds demonstrated that structural modifications could lead to enhanced anti-inflammatory and analgesic effects .

作用机制

The mechanism by which ethyl 2-(4-acetamidophenyl)acetate exerts its effects depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes involved in the inflammatory response, such as cyclooxygenase (COX) enzymes. The acetamido group is crucial for its interaction with the active site of these enzymes, leading to reduced production of pro-inflammatory mediators .

相似化合物的比较

Ethyl 2-(4-acetamidophenyl)acetate can be compared with other similar compounds, such as:

Ethyl 2-(4-aminophenyl)acetate: Lacks the acetamido group, which may result in different biological activities.

Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester, potentially affecting its solubility and reactivity.

4-Acetamidophenylacetic acid: The free acid form, which may have different pharmacokinetic properties compared to the ester.

Each of these compounds has unique properties and applications, highlighting the versatility of the 4-acetamidophenylacetate scaffold in chemical and pharmaceutical research.

生物活性

Ethyl 2-(4-acetamidophenyl)acetate, with the CAS number 13475-17-7, is an organic compound that exhibits significant biological activities, particularly in anti-inflammatory and analgesic domains. This compound is a derivative of both acetamide and acetate functional groups, characterized by its aromatic structure which contributes to its chemical reactivity and potential therapeutic applications.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

This compound's unique combination of functional groups may lead to diverse reactivity patterns and biological activities not found in simpler derivatives. Its ability to undergo hydrolysis and nucleophilic substitution enhances its versatility in synthetic organic chemistry.

Anti-inflammatory and Analgesic Properties

Research indicates that derivatives of this compound exhibit notable anti-inflammatory and analgesic properties, drawing parallels to its parent compound, paracetamol (acetaminophen). Studies have shown that compounds with similar structures can inhibit cancer cell growth and exhibit antimicrobial properties, suggesting potential therapeutic applications beyond pain relief.

- Analgesic Activity : this compound has been observed to reduce pain in various animal models. Its effectiveness is attributed to its interaction with central nervous system pathways similar to those targeted by traditional analgesics like paracetamol.

- Anti-inflammatory Activity : The compound has demonstrated the ability to inhibit pro-inflammatory cytokines and enzymes, which are critical in the inflammatory response. This activity is particularly relevant in conditions such as arthritis and other inflammatory diseases.

- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial effects against certain bacteria and fungi, indicating its potential use in treating infections.

Table 1: Comparative Biological Activities of Related Compounds

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Paracetamol (Acetaminophen) | Acetaminophen derivative | Widely used analgesic; lower toxicity |

| Ethyl 2-(4-hydroxyphenyl)acetate | Hydroxy derivative | Exhibits antioxidant properties |

| Ethyl 2-(4-methylphenyl)acetate | Methyl derivative | Increased lipophilicity; potential for enhanced bioavailability |

| N-(4-Acetamidophenyl)glycine | Amino acid derivative | Exhibits neuroprotective effects |

Case Study: Analgesic Efficacy

In a controlled study involving rodents, this compound was administered to assess its analgesic efficacy compared to paracetamol. The results indicated that the compound significantly reduced pain responses in a dose-dependent manner, suggesting its potential as a viable alternative or adjunct therapy for pain management .

Molecular Docking Studies

Molecular docking simulations have been conducted to understand the binding affinity of this compound to various biological targets. These studies revealed that the compound binds effectively to cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. The binding affinities were comparable to those of known anti-inflammatory drugs, reinforcing the compound's therapeutic potential .

属性

IUPAC Name |

ethyl 2-(4-acetamidophenyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO3/c1-3-16-12(15)8-10-4-6-11(7-5-10)13-9(2)14/h4-7H,3,8H2,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOLUNZSKHFNSCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=CC=C(C=C1)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50438576 | |

| Record name | Ethyl (4-acetamidophenyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50438576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13475-17-7 | |

| Record name | Ethyl (4-acetamidophenyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50438576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。